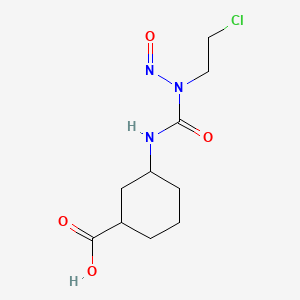
2,3,6-Triaminopyridine-4(1H)-thione--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of three amino groups and a thione group attached to a pyridine ring, along with a hydrogen chloride component. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) typically involves multi-step reactions starting from pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can further modify the amino or thione groups, typically using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Aplicaciones Científicas De Investigación
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) involves interactions with various molecular targets and pathways. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing biological processes and chemical reactions. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Triaminopyridine: Similar structure but lacks the thione group.
2,4,6-Triaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3,6-Triaminopyridine: Similar structure but without the thione group and hydrogen chloride component.
Uniqueness
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is unique due to the presence of both amino and thione groups on the pyridine ring, along with the hydrogen chloride component. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
60282-74-8 |
|---|---|
Fórmula molecular |
C5H9ClN4S |
Peso molecular |
192.67 g/mol |
Nombre IUPAC |
2,3,6-triamino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-3-1-2(10)4(7)5(8)9-3;/h1H,7H2,(H5,6,8,9,10);1H |
Clave InChI |
STEOZUOKHYZTIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C(C1=S)N)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



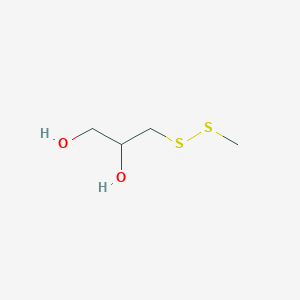

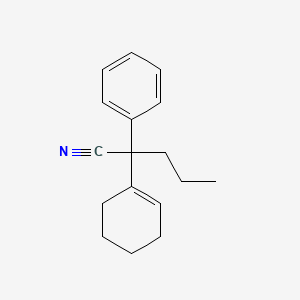

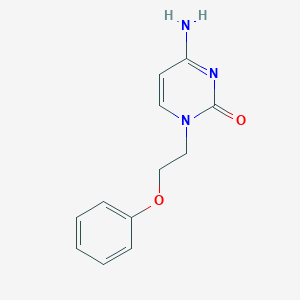
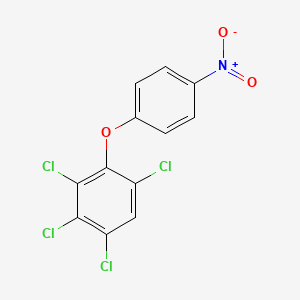
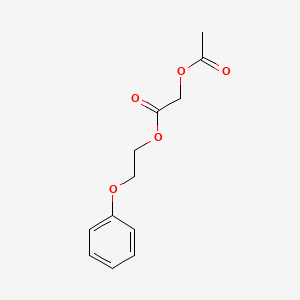
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)
